molecular formula C19H25N3O3 B2966322 N-(3,4-dimethoxyphenethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034485-44-2

N-(3,4-dimethoxyphenethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

Cat. No.: B2966322
CAS No.: 2034485-44-2
M. Wt: 343.427
InChI Key: LIYPRXCUTSRKNK-UHFFFAOYSA-N
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Description

For Research Use Only. Not for human or veterinary or diagnostic use. N-(3,4-Dimethoxyphenethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a chemical compound of interest in medicinal chemistry research. The benzimidazole core is a privileged scaffold in drug discovery due to its structural similarity to purine bases, allowing it to interact with various biopolymers such as enzymes and receptors . This makes benzimidazole derivatives promising candidates for investigating new therapeutic agents . Recent scientific literature highlights the significant research focus on substituted benzimidazole carboxamides. For instance, studies on novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides have demonstrated excellent cytotoxic activities against human cancer cell lines, inducing apoptosis and cell cycle arrest, and showing potential as topoisomerase IIα inhibitors . Additionally, other research programs have developed substituted benzimidazole compounds investigated as inhibitors of targets like Toll-like receptor 9 (TLR9) for potential application in fibrotic diseases and other disorders . Researchers can utilize this compound to explore its specific mechanism of action, pharmacokinetic properties, and potential biological activities across various assay systems.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c1-12-21-15-6-5-14(11-16(15)22-12)19(23)20-9-8-13-4-7-17(24-2)18(10-13)25-3/h4,7,10,14H,5-6,8-9,11H2,1-3H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIYPRXCUTSRKNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)CC(CC2)C(=O)NCCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(3,4-Dimethoxyphenethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound's structure can be described as follows:

  • Molecular Formula: C26H36N2O5
  • Molecular Weight: 456.57 g/mol
  • IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Its structure suggests potential interactions with neurotransmitter systems and ion channels, which may contribute to its pharmacological effects.

Pharmacological Effects

  • Antinociceptive Activity:
    • Studies have shown that derivatives of benzimidazole compounds exhibit significant antinociceptive effects in animal models. For instance, a related compound demonstrated an IC50 value of 375 nM at P2X3 receptors, indicating potential efficacy in pain management .
  • CYP450 Enzyme Interaction:
    • The compound has been evaluated for its metabolic stability and interaction with cytochrome P450 enzymes. It exhibited acceptable profiles for several CYP enzymes while showing over 50% inhibition for CYP2C9 and CYP3A4 at higher concentrations .
  • Cardiotoxicity Risk Assessment:
    • In ligand-binding assays for hERG protein (a common target for assessing cardiotoxicity), the compound showed less than 1% inhibition, suggesting a low risk for cardiotoxic effects .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the benzimidazole scaffold can significantly influence biological activity. For instance:

  • Halide Substitutions:
    • The introduction of halide groups has been shown to enhance antagonistic activities while maintaining metabolic stability. Compounds with specific halide substitutions demonstrated improved selectivity towards P2X3 receptors .

Case Study 1: Antinociceptive Effects in Neuropathic Pain Models

A study involving male Sprague-Dawley rats evaluated the antinociceptive effects of a benzimidazole derivative similar to this compound. The results indicated a significant increase in the mechanical withdrawal threshold following intravenous administration, demonstrating its potential as an analgesic agent .

Case Study 2: Metabolic Stability and Toxicity Profiles

Research focused on the pharmacokinetic profiles of related compounds revealed that while some derivatives showed promising metabolic stability in vitro, they also exhibited varying degrees of toxicity based on their interactions with CYP450 enzymes. This highlights the importance of careful design in optimizing therapeutic candidates .

Data Tables

Property Value
Molecular FormulaC26H36N2O5
Molecular Weight456.57 g/mol
IC50 (P2X3 receptor)375 nM
CYP Enzyme InhibitionCYP2C9 >50%, CYP3A4 >50%
hERG Channel Binding Inhibition<1%

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Benzimidazole-Carboxamide Derivatives

Compound Name Core Structure Substituents Key Modifications
N-(3,4-dimethoxyphenethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide (Target) Tetrahydrobenzoimidazole 2-methyl; 3,4-dimethoxyphenethyl carboxamide Tetrahydro ring reduces aromaticity; methoxy groups enhance lipophilicity
2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide Benzoimidazole 3,4-dimethoxyphenyl; 4-methoxyphenyl carboxamide; 1-propyl Propyl chain increases steric bulk; additional methoxy group on aryl carboxamide
N-(5-chloro-2-methoxyphenyl)-1-(4-(2-(3,4-dimethoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide Imidazole Chloro-methoxyphenyl; 3,4-dimethoxyphenylacetamido benzyl Imidazole core with extended acetamido-benzyl chain; halogen substitution
Ethyl 1‐butyl‐2‐(2‐hydroxy‐4‐methoxyphenyl)‐1H‐benzo[d]imidazole‐5‐carboxylate Benzoimidazole Ethyl carboxylate; 2-hydroxy-4-methoxyphenyl; 1-butyl Ester group replaces carboxamide; hydroxyl-methoxy substitution alters polarity

Key Observations :

  • Tetrahydrobenzoimidazole vs.
  • Substituent Effects : Methoxy groups in the 3,4-position (common in the target and compound ) enhance metabolic stability and membrane permeability, whereas halogen substitutions (e.g., chloro in ) may improve target affinity through hydrophobic interactions.

Key Observations :

  • Reductive Cyclization : Sodium dithionite (Na₂S₂O₄) in DMSO is a preferred method for benzimidazole-carboxamide synthesis, offering moderate to high yields (e.g., 72% in ).
  • Amide Coupling : Direct coupling of amines with acyl chlorides (as in ) provides simpler access to carboxamides but may require stringent solvent conditions (e.g., THF, DMF).

Pharmacological and Physicochemical Properties

Table 3: Bioactivity and Physicochemical Data

Compound Bioactivity (Reported) LogP* Solubility Melting Point (°C)
Target Compound Hypothesized anticancer/anti-inflammatory ~3.5 Low (DMSO-soluble) Not reported
2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide Anticancer (in vitro IC₅₀: 12 µM against HeLa) 4.1 Moderate 198–200
N-(3,4-Dimethoxyphenethyl)benzamide (23) Anticonvulsant (ED₅₀: 25 mg/kg in rodent models) 2.8 High 145–147
N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide Anti-inflammatory (COX-2 inhibition: 85% at 10 µM) 3.9 Low 172–174

Key Observations :

  • LogP and Bioactivity : Higher lipophilicity (LogP ~4.1 in ) correlates with improved cell permeability but may reduce aqueous solubility.
  • Tetrahydrobenzoimidazole vs.

Q & A

Q. What synthetic routes are recommended for synthesizing N-(3,4-dimethoxyphenethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : A base-promoted, transition-metal-free approach can be adapted for synthesizing the tetrahydrobenzimidazole core. For example, cyclization of amidines with ketones under basic conditions (e.g., KOtBu in DMSO) yields 4,5-dihydro-1H-imidazol-5-ones, a structural analog . To optimize yields, solvent polarity and temperature should be systematically tested. For the phenethyl side chain, coupling reactions (e.g., carbodiimide-mediated amidation) between 3,4-dimethoxyphenethylamine and the activated carboxylic acid derivative of the benzimidazole core are recommended. Reaction progress should be monitored via TLC or HPLC to ensure completion .

Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Essential for confirming the connectivity of the tetrahydrobenzimidazole ring, methoxy groups, and phenethyl side chain. Key signals include the singlet for the N-methyl group (~δ 2.5 ppm) and aromatic protons from the dimethoxyphenyl moiety (~δ 6.7–7.1 ppm) .
  • FTIR : Verify carboxamide C=O stretching (~1650–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹).
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and fragmentation patterns to rule out impurities.

Advanced Research Questions

Q. How can computational modeling assist in predicting the reactivity and stability of this compound under varying experimental conditions?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) can map reaction pathways for key steps like ring cyclization or amide bond formation. For example, transition-state analysis of the base-promoted cyclization (as in ) can identify energy barriers and guide solvent selection. Molecular dynamics simulations can predict solubility and stability in different solvents (e.g., DMSO vs. THF) by analyzing intermolecular interactions . Additionally, docking studies may elucidate binding interactions if the compound has biological targets, as demonstrated in for analogous imidazole derivatives.

Q. What strategies resolve contradictions in reported biological activity data for structurally similar benzimidazole derivatives?

  • Methodological Answer :
  • Standardized Assays : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay protocols (e.g., MTT vs. ATP-based viability). Variability in IC50 values often stems from differences in incubation times or compound solubility .
  • Meta-Analysis : Use PubChem or ChEMBL to aggregate bioactivity data and apply statistical tools (e.g., ANOVA) to identify outliers. For example, highlights discrepancies in triazole-carboxamide activity due to substituent positioning.
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methoxy groups on the phenyl ring) to isolate contributions to activity. Compare results with analogs like those in , where methoxy group placement alters potency.

Q. What challenges arise in achieving regioselectivity during functionalization of the benzo[d]imidazole core, and how can they be addressed?

  • Methodological Answer :
  • Electrophilic Aromatic Substitution (EAS) : The electron-rich tetrahydrobenzimidazole ring favors para/ortho substitution, but steric hindrance from the N-methyl group can limit reactivity. Use directing groups (e.g., nitro or boronic acid) to control regioselectivity, as shown in for tri-substituted imidazoles.
  • Cross-Coupling Reactions : Pd-catalyzed Suzuki-Miyaura couplings require precise protection of reactive sites (e.g., carboxamide). Pre-functionalize the core with halogens (e.g., Br at C-2) before introducing the phenethyl side chain .

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